molecular formula C7H13NO2 B1523348 1,4-Dioxaspiro[4.4]nonan-7-amine CAS No. 1322805-04-8

1,4-Dioxaspiro[4.4]nonan-7-amine

Cat. No.: B1523348
CAS No.: 1322805-04-8
M. Wt: 143.18 g/mol
InChI Key: FTUCRLHGAZBPBK-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.4]nonan-7-amine is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxaspiro[4.4]nonan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-1-2-7(5-6)9-3-4-10-7/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUCRLHGAZBPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322805-04-8
Record name 1,4-dioxaspiro[4.4]nonan-7-amine
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Contextual Significance of Spiroketal and Amine Architectures in Organic Synthesis

Spiroketals are a class of organic compounds characterized by two heterocyclic rings joined by a single common atom, the spiro center. This structural motif is not merely a chemical curiosity; it is a recurring feature in a wide array of biologically active natural products. wikipedia.orgrsc.org The rigid, three-dimensional framework of spiroketals provides a well-defined orientation for functional groups, which is crucial for specific interactions with biological targets. mskcc.orgtandfonline.com Consequently, spiroketals are considered "privileged scaffolds" in medicinal chemistry, frequently appearing in compounds with antibiotic, antifungal, and antiparasitic properties. wikipedia.orgnih.gov Their unique conformational properties also make them attractive for the development of novel therapeutic agents and in diversity-oriented synthesis for the creation of compound libraries. mskcc.org

Amines, on the other hand, are fundamental organic compounds containing a basic nitrogen atom with a lone pair of electrons. This functional group is a cornerstone of organic and medicinal chemistry due to its ability to form hydrogen bonds and act as a nucleophile or a base. The presence of an amine group can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug design. The versatility of amines allows for their incorporation into a vast range of molecular structures, contributing to the biological activity of many pharmaceuticals.

The combination of a spiroketal framework with an amine functional group in 1,4-Dioxaspiro[4.4]nonan-7-amine results in a molecule with a unique set of properties. The spiroketal core provides a rigid scaffold, while the amine group offers a site for further chemical modification and potential biological interactions.

Structural Characteristics and Nomenclature of 1,4 Dioxaspiro 4.4 Nonan 7 Amine

The systematic IUPAC name for this compound is 1,4-Dioxaspiro[4.4]nonan-7-amine. The name precisely describes its structure: a spiro compound ("[spiro]") with a total of nine carbon atoms in the two rings ("[nonan]"). The "[4.4]" denotes that there are four carbon atoms in each ring connected to the central spiro atom. The "1,4-Dioxa" prefix indicates the presence of two oxygen atoms at positions 1 and 4 of the heterocyclic ring system. Finally, "-7-amine" specifies that an amine group is attached to the carbon atom at the 7th position.

The core structure is a cyclopentane (B165970) ring fused to a 1,3-dioxolane (B20135) ring through a shared carbon atom. The amine group is located on the cyclopentane ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol
IUPAC NameThis compound
InChI KeyFTUCRLHGAZBPBK-UHFFFAOYSA-N
SMILESC1CC2(CC1N)OCCO2
Data sourced from PubChem. uni.lu

Historical Context and Initial Investigations of 1,4 Dioxaspiro 4.4 Nonane Derivatives

The study of spiroketals dates back to the early 20th century, with significant interest in their synthesis and stereochemistry. The first examples of spiroketals were identified in natural products before 1970, such as in triterpenoid saponins and sapogenins. wikipedia.org The development of synthetic methodologies for constructing the spiroketal core has been a long-standing area of research in organic chemistry.

While specific historical details on the initial synthesis of 1,4-Dioxaspiro[4.4]nonan-7-amine are not extensively documented in readily available literature, the synthesis of its parent scaffold, 1,4-Dioxaspiro[4.4]nonane, and related derivatives is well-established. A common and effective method for the formation of the 1,4-dioxaspiro[4.4]nonane core involves the acid-catalyzed reaction of a ketone with a diol. For instance, the synthesis of (2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate is achieved through the condensation of cyclopentanone (B42830) with diethyl L-tartrate in the presence of p-toluenesulfonic acid. nih.gov

A plausible synthetic route to this compound could be inferred from the synthesis of this dicarboxylic acid derivative. The carboxylic acid groups could be converted to the amine via established organic reactions such as the Curtius, Hofmann, or Schmidt rearrangements. Alternatively, the carboxylic acids could be converted to amides, followed by reduction to the desired amine.

The synthesis of functionalized 1,4-dioxaspiro[4.4]nonane derivatives has been explored in the context of creating building blocks for medicinal chemistry. For example, the preparation of N-Benzyl-1-(7-(chloromethyl)-1,4-dioxaspiro [4.4]nonan-7-yl) methanamine has been reported, indicating that the 7-position of the spirocycle is a viable site for chemical modification. sci-hub.se

Research Landscape and Future Perspectives for 1,4 Dioxaspiro 4.4 Nonan 7 Amine

Strategies for the Construction of the 1,4-Dioxaspiro[4.4]nonane Core

The formation of the 1,4-dioxaspiro[4.4]nonane skeleton is the initial and crucial step in the synthesis of the target amine. Various strategies have been developed to construct this spirocyclic system, primarily involving ketalization reactions and intramolecular cyclizations.

Ketalization of Cyclopentanone (B42830) Precursors

Ketalization is a widely employed method for the synthesis of 1,4-dioxaspiro[4.4]nonane derivatives. This reaction typically involves the protection of a ketone, in this case, a substituted cyclopentanone, with a diol. A notable example is the sonochemical-assisted synthesis of methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate. researchgate.net In this method, methyl 9,10-dihydroxyoctadecanoate is reacted with cyclopentanone in the presence of montmorillonite (B579905) KSF as a catalyst. The use of ultrasound facilitates the reaction, leading to the formation of the desired spiro compound in a 50.51% yield. researchgate.net The core 1,4-dioxaspiro[4.4]nonane structure, without substituents, is also commercially available, providing a starting point for further functionalization. sigmaaldrich.com

Table 1: Ketalization for the Synthesis of a 1,4-Dioxaspiro[4.4]nonane Derivative

ReactantsCatalystMethodProductYield
Methyl 9,10-dihydroxyoctadecanoate, CyclopentanoneMontmorillonite KSFSonochemicalMethyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate50.51%

Intramolecular Cyclization Approaches

Intramolecular cyclization represents another powerful strategy for constructing the 1,4-dioxaspiro[4.4]nonane core. While direct intramolecular cyclization to form the unsubstituted 1,4-dioxaspiro[4.4]nonane is less common, related systems have been successfully synthesized using this approach. For instance, gold(I)-catalyzed intramolecular cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid has been shown to be an efficient method for preparing substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones in quantitative yields. mdpi.com This reaction proceeds under mild conditions and tolerates a variety of substituents on the starting material. mdpi.com

Domino radical bicyclization has been applied to synthesize the analogous 1-azaspiro[4.4]nonane skeleton. nih.gov This process involves the formation and capture of alkoxyaminyl radicals, leading to the spirocyclic core in moderate yields. nih.gov Although applied to a different heteroatom, the underlying principle of intramolecular radical cyclization could potentially be adapted for the synthesis of 1,4-dioxaspiro[4.4]nonane systems.

Stereoselective Synthesis of Chiral this compound Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiomerically pure this compound is of significant interest.

Asymmetric Catalytic Routes to Dioxaspiro[4.4]nonane Scaffolds

Asymmetric catalysis offers an efficient approach to establishing chirality in the 1,4-dioxaspiro[4.4]nonane framework. While specific examples for the direct asymmetric synthesis of this compound are not extensively reported, related catalytic systems provide valuable insights. The aforementioned gold(I)-catalyzed cyclization to form 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones presents a potential platform for asymmetric catalysis by employing chiral ligands on the gold catalyst. mdpi.com The development of such a system could enable the enantioselective synthesis of chiral dioxaspiro[4.4]nonane building blocks.

Diastereoselective Transformations and Chiral Auxiliary Applications

Diastereoselective transformations, often employing chiral auxiliaries, are a cornerstone of asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed.

In the context of 1,4-dioxaspiro[4.4]nonane synthesis, the reaction of methyl 9,10-dihydroxyoctadecanoate with cyclopentanone results in a mixture of diastereomers, highlighting the need for stereocontrol. researchgate.net The use of a chiral diol derived from a renewable resource, for example, could be explored to induce diastereoselectivity during the ketalization step.

Furthermore, chiral auxiliaries can be employed in the synthesis of precursors to the spirocyclic system. For instance, an asymmetric aldol (B89426) reaction using a chiral auxiliary-bearing cyclopentanone derivative could establish the stereocenter at the future 7-position prior to the formation of the spiro-ketal.

Resolution of Racemic this compound and its Intermediates

When a stereoselective synthesis is not feasible, the resolution of a racemic mixture is a common strategy to obtain enantiomerically pure compounds. This can be achieved by several methods, including the formation of diastereomeric salts with a chiral resolving agent. For a racemic mixture of this compound, a chiral acid, such as tartaric acid or mandelic acid, could be used to form diastereomeric salts that can be separated by crystallization.

Another approach is enzymatic resolution, where an enzyme selectively reacts with one enantiomer of the racemic amine, allowing for the separation of the unreacted enantiomer. Additionally, chiral chromatography, using a chiral stationary phase, can be employed to separate the enantiomers of either the final amine product or a suitable intermediate.

Functional Group Interconversions Leading to the Amine Functionality at C-7

The introduction of the C-7 amine functionality onto the 1,4-dioxaspiro[4.4]nonane core is most strategically achieved through the transformation of a precursor functional group at the same position. The key intermediate for these transformations is the corresponding ketone, 1,4-dioxaspiro[4.4]nonan-7-one. This ketone can be prepared via a two-step sequence starting from the commercially available methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate. Reduction of the ester, for instance with lithium aluminum hydride in tetrahydrofuran, yields (1,4-dioxaspiro[4.4]nonan-7-yl)methanol. hielscher.comchemicalbook.comsigmaaldrich.com Subsequent oxidation of this primary alcohol using standard oxidizing agents (e.g., pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation) would provide the target 1,4-dioxaspiro[4.4]nonan-7-one.

Reductive Amination Strategies

Reductive amination is a highly effective and widely utilized method for the synthesis of amines from carbonyl compounds. organic-chemistry.org This one-pot reaction typically involves the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, followed by its in-situ reduction. chemsynthesis.com

For the synthesis of this compound, the precursor ketone, 1,4-dioxaspiro[4.4]nonan-7-one, would be reacted with an ammonia (B1221849) source. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly mild and selective options that tolerate the presence of the spiroketal functionality. mdpi.com The Leuckart reaction, which uses formic acid or its derivatives as both the reducing agent and the nitrogen source (as formamide (B127407) or ammonium (B1175870) formate), presents another viable, albeit often higher temperature, pathway to the primary amine. masterorganicchemistry.com

Starting Material Reagents and Conditions Product General References
1,4-Dioxaspiro[4.4]nonan-7-one1. NH3 or NH4OAc 2. NaBH3CN or NaBH(OAc)3, MeOH or DCEThis compound organic-chemistry.org, mdpi.com
1,4-Dioxaspiro[4.4]nonan-7-oneHCONH2 or HCOONH4, heat (Leuckart)This compound masterorganicchemistry.com
1,4-Dioxaspiro[4.4]nonan-7-one1. NH2OH·HCl 2. H2, Raney Ni or LiAlH4This compound wikipedia.org, scispace.com

A two-step alternative involves the initial formation of the oxime from 1,4-dioxaspiro[4.4]nonan-7-one by reaction with hydroxylamine. The isolated oxime can then be reduced to the desired primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H2/Raney Nickel) or lithium aluminum hydride.

Conversion of Nitro, Azido, or Nitrile Precursors to the Aminesigmaaldrich.com

The reduction of nitro, azido, or nitrile groups provides a robust entry to primary amines. The synthesis of the requisite C-7 substituted precursors on the 1,4-dioxaspiro[4.4]nonane skeleton would likely commence from the C-7 alcohol or ketone.

From an Azide (B81097) Precursor: The C-7 alcohol, (1,4-dioxaspiro[4.4]nonan-7-yl)methanol, can be converted into the corresponding azide. This can be achieved through a Mitsunobu reaction with hydrazoic acid (HN3) or via a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with sodium azide. The resulting 7-azido-1,4-dioxaspiro[4.4]nonane can then be reduced to the target amine. Common methods for azide reduction include catalytic hydrogenation (e.g., Pd/C) or the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis. scispace.comorganic-chemistry.org

From a Nitrile Precursor: The synthesis of 1,4-dioxaspiro[4.4]nonane-7-carbonitrile could potentially be achieved from the corresponding ketone. A Strecker-type synthesis, involving the reaction of 1,4-dioxaspiro[4.4]nonan-7-one with an amine and a cyanide source, could yield an α-aminonitrile. umich.edu Subsequent hydrolysis and further transformations would be needed to isolate the amine. Alternatively, the nitrile group can be introduced via nucleophilic substitution of a halide or sulfonate ester derived from the C-7 alcohol. The reduction of the nitrile functionality to the primary amine is typically accomplished with powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation. scbt.comresearchgate.net

From a Nitro Precursor: The introduction of a nitro group at the C-7 position is challenging. However, if 7-nitro-1,4-dioxaspiro[4.4]nonane were accessible, its reduction to the amine is a standard transformation. This can be achieved using various methods, including catalytic hydrogenation or reduction with metals such as iron, tin, or zinc in acidic media. researchgate.netarabjchem.org

Precursor Synthetic Route to Precursor Reduction Conditions Product General References
7-Azido-1,4-dioxaspiro[4.4]nonane(1,4-Dioxaspiro[4.4]nonan-7-yl)methanol → Mesylate/Tosylate → NaN3H2, Pd/C or 1. PPh3 2. H2OThis compound scispace.com, organic-chemistry.org
1,4-Dioxaspiro[4.4]nonane-7-carbonitrile1,4-Dioxaspiro[4.4]nonan-7-one → Strecker reactionLiAlH4 or H2, CatalystThis compound umich.edu, researchgate.net
7-Nitro-1,4-dioxaspiro[4.4]nonane(Hypothetical)H2, Pd/C or Fe/HClThis compound researchgate.net, arabjchem.org

Synthesis via Organometallic Reactions

Organometallic reagents offer a powerful tool for carbon-carbon bond formation and can be adapted for the synthesis of amines. A potential, though less direct, route to this compound involves the addition of an organometallic reagent to an imine derivative. The imine would first be formed from 1,4-dioxaspiro[4.4]nonan-7-one and a suitable primary amine. The addition of an organolithium or Grignard reagent to the C=N bond of the imine would result in a new C-C bond and the formation of a secondary amine after workup. jocpr.comias.ac.in To obtain the primary amine, this strategy is not direct. However, it is a key methodology for producing C-7 substituted amine derivatives.

Emerging Synthetic Techniques for this compound Derivatives

Recent advances in synthetic methodology have focused on improving efficiency, reducing environmental impact, and accessing novel chemical space. Sonochemistry and heterogeneous catalysis are at the forefront of these developments.

Sonochemical Synthesis Approacheshielscher.com

Sonochemistry, the application of ultrasound to chemical reactions, can lead to dramatic rate enhancements, higher yields, and milder reaction conditions. hielscher.com The phenomenon of acoustic cavitation generates localized high temperatures and pressures, which can promote reactions. hielscher.comsigmaaldrich.com While a direct sonochemical synthesis of this compound has not been reported, the successful synthesis of other 1,4-dioxaspiro[4.4]nonane derivatives using this technique highlights its potential. For instance, the formation of the spiroketal itself from a diol and a ketone can be accelerated by ultrasound. It is plausible that the functional group interconversions discussed in section 2.3, such as reductive amination, could be significantly improved through the application of sonication, potentially leading to shorter reaction times and more efficient processes. hielscher.com

Applications of Heterogeneous Catalysis (e.g., Montmorillonite KSF)hielscher.com

Heterogeneous catalysts, such as clay-based catalysts like Montmorillonite KSF, offer significant advantages in terms of ease of separation, reusability, and often milder reaction conditions, aligning with the principles of green chemistry. Montmorillonite KSF is an acidic clay that has been shown to be an effective catalyst for a variety of organic transformations, including the synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl (B98337) cyanide. umich.edu This suggests a potential application in the synthesis of the nitrile precursor to this compound from the corresponding ketone. umich.edu The solid acid nature of Montmorillonite KSF could also facilitate the imine formation step in reductive amination, potentially allowing for a one-pot reaction under mild, heterogeneous conditions. Research has demonstrated the utility of Montmorillonite KSF in catalyzing the formation of spiroketals, further underscoring its applicability to the chemistry of 1,4-dioxaspiro[4.4]nonane systems.


Reactivity of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base, enabling it to participate in a wide range of reactions.

The primary amine of this compound can be readily alkylated by treatment with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. The initial product is a secondary amine, which can undergo further alkylation to yield a tertiary amine and subsequently a quaternary ammonium salt.

Acylation of the primary amine is another fundamental transformation. Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base results in the formation of the corresponding N-acyl derivative, an amide. This reaction is typically high-yielding and is a common strategy for the protection of the amine group or for the synthesis of more complex amide-containing target molecules.

Reagent TypeExample ReagentProduct Type
Alkyl HalideMethyl IodideSecondary Amine
Acid ChlorideAcetyl ChlorideAmide
Acid AnhydrideAcetic AnhydrideAmide

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones. The reaction with a carbonyl compound under acidic catalysis initially forms a hemiaminal intermediate, which then dehydrates to form an imine (or Schiff base). This reversible reaction is often driven to completion by the removal of water.

While primary amines typically form imines, the formation of enamines occurs with secondary amines. masterorganicchemistry.com However, it is a relevant related reaction in the context of amine chemistry. Enamines are formed from the reaction of a secondary amine with an aldehyde or ketone and are nucleophilic at the α-carbon. masterorganicchemistry.com

As mentioned, the reaction of this compound with carboxylic acid derivatives leads to the formation of amides. Similarly, it can react with sulfonyl chlorides in the presence of a base to form sulfonamides. This reaction is analogous to acylation and provides a robust method for the synthesis of sulfonamide-containing compounds, which are a prevalent class of compounds in medicinal chemistry.

ReactantReagentProduct Functional Group
This compoundCarboxylic Acid ChlorideAmide
This compoundSulfonyl ChlorideSulfonamide

Reactions at the Spiroketal Ring System

The spiroketal functionality, while generally stable, can undergo specific chemical transformations, primarily involving the deprotection of the ketone it protects.

The 1,4-dioxaspiro[4.4]nonane moiety is an ethylene (B1197577) glycol ketal of a cyclopentanone. This ketal group serves as a protecting group for the ketone. Treatment with aqueous acid will hydrolyze the ketal, regenerating the parent ketone. This deprotection is a fundamental step when the spiroketal is used as a synthetic strategy to mask a reactive carbonyl group. The resulting aminocyclopentanone can then participate in further reactions at the newly revealed ketone functionality.

Starting MaterialConditionProduct
This compoundAqueous Acid3-Aminocyclopentanone

While direct functionalization of the cyclopentane (B165970) ring of this compound is not extensively documented, general methods for cyclopentane functionalization could be applicable. beilstein-journals.org These might include radical halogenation to introduce a handle for further substitution, or metal-catalyzed C-H activation, although the directing effects of the existing amine and spiroketal groups would need to be considered. Research on related cyclopentane systems suggests that derivatization is feasible, allowing for the synthesis of a variety of substituted cyclopentane derivatives. beilstein-journals.org

Spiro-Ring Expansions or Contractions

The modification of the ring size in spirocyclic compounds like this compound can lead to novel molecular scaffolds with distinct three-dimensional arrangements. While direct experimental data on ring expansions or contractions of this specific compound is limited in publicly available literature, analogous reactions in similar systems, such as the Tiffeneau-Demjanov rearrangement, provide a conceptual framework for potential transformations.

The Tiffeneau-Demjanov rearrangement is a well-established method for the one-carbon ring expansion of cycloalkanones via the corresponding 1-aminomethyl-cycloalkanol. organic-chemistry.orgresearchgate.net This reaction proceeds through the diazotization of the primary amine with nitrous acid, followed by the expulsion of nitrogen gas to form a carbocation. Subsequent rearrangement of the cyclic framework leads to a ring-expanded ketone. organic-chemistry.orgresearchgate.net

For this compound, a hypothetical pathway to a ring-expanded product, such as a derivative of spiro[4.5]decane, would first require the conversion of the amine at the 7-position to a 7-aminomethyl-7-hydroxy-spiro[4.4]nonane derivative. This intermediate could then, in principle, undergo a Tiffeneau-Demjanov type rearrangement. The general mechanism involves:

Diazotization: Reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Carbocation Formation: Loss of dinitrogen (N₂) from the diazonium salt to generate a primary carbocation.

Rearrangement: Migration of one of the adjacent ring carbons to the carbocation center, leading to the expansion of the five-membered ring containing the original amine functionality into a six-membered ring.

Product Formation: The resulting carbocation is quenched, typically by water, to yield the ring-expanded ketone.

Advanced Derivatization of this compound for Analog Synthesis

The primary amine group of this compound serves as a versatile handle for a wide range of derivatization reactions, enabling the synthesis of a diverse library of analogs for various research applications, including medicinal chemistry and materials science. Standard transformations such as acylation, sulfonylation, and reductive amination are commonly employed to modify the amine and explore the structure-activity relationships of the resulting compounds.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives (amides). This reaction is typically high-yielding and allows for the introduction of a wide variety of substituents.

Sulfonylation: Similarly, sulfonamides can be prepared by reacting the amine with sulfonyl chlorides. sigmaaldrich.com These derivatives are of particular interest in medicinal chemistry as the sulfonamide group is a key pharmacophore in many therapeutic agents. The reaction conditions are generally mild and tolerate a range of functional groups on the sulfonyl chloride.

Reductive Amination: Reductive amination provides a powerful method for the N-alkylation of this compound. organic-chemistry.orgyoutube.com This one-pot reaction involves the initial formation of an imine or enamine intermediate upon reaction with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine. organic-chemistry.orgyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. youtube.com

The following interactive table summarizes these key derivatization reactions, providing a general overview of the expected transformations and typical reagents used.

Reaction TypeReagent ClassProduct ClassGeneral Reaction Conditions
AcylationAcyl Chlorides (R-COCl) or Anhydrides ((R-CO)₂O)N-Acyl Derivatives (Amides)Inert solvent (e.g., DCM, THF), base (e.g., triethylamine, pyridine), room temperature.
SulfonylationSulfonyl Chlorides (R-SO₂Cl)N-Sulfonyl Derivatives (Sulfonamides)Inert solvent (e.g., DCM, pyridine), base (e.g., pyridine), room temperature. sigmaaldrich.com
Reductive AminationAldehydes (R-CHO) or Ketones (R₂C=O)N-Alkyl Derivatives (Secondary or Tertiary Amines)Methanol or dichloroethane, mild acid catalyst (optional), reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃). youtube.com

These derivatization strategies highlight the utility of this compound as a versatile building block for creating a wide array of functionalized spirocyclic compounds with potential applications in various fields of chemical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the chemical environment of individual protons and carbon atoms. For this compound, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete and unambiguous assignment of its complex structure.

High-Resolution ¹H and ¹³C NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra offer the initial and most fundamental layer of structural information. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum, in turn, identifies the number of unique carbon atoms and provides information about their hybridization and electronic environment.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the dioxolane ring, the cyclopentane ring, and the amine group. The protons on the carbon bearing the amine group (C7) would likely appear as a multiplet, with its chemical shift influenced by the electron-withdrawing effect of the nitrogen atom. The protons of the ethylenedioxy group would present as a complex multiplet, while the remaining methylene (B1212753) protons on the cyclopentane ring would also exhibit complex splitting patterns due to their diastereotopic nature.

The ¹³C NMR spectrum would complement this by showing distinct resonances for each carbon atom. The spiro carbon (C5) would have a characteristic chemical shift in the ketal region. The carbon atom attached to the amine group (C7) would be shifted downfield compared to the other aliphatic carbons. The carbons of the dioxolane ring would also have characteristic shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

Proton Predicted Chemical Shift (ppm) Multiplicity
H on C72.8 - 3.2Multiplet
H on C6, C81.5 - 2.2Multiplets
H on C91.4 - 1.9Multiplet
H on C2, C33.8 - 4.1Multiplet
NH₂1.0 - 2.5Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

Carbon Predicted Chemical Shift (ppm)
C2, C364 - 66
C5 (Spiro)110 - 115
C6, C835 - 45
C750 - 55
C925 - 35

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Topology

To unravel the intricate network of covalent bonds within this compound, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships. Cross-peaks in a COSY spectrum would confirm the connectivity between adjacent protons in the cyclopentane and dioxolane rings. For instance, it would show correlations between the proton at C7 and its neighbors on C6 and C8.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of the chemical shifts of protonated carbons.

NOESY and Chiral NMR for Stereochemical Delineation

The stereochemistry of this compound, which can exist as different stereoisomers, can be investigated using advanced NMR methods.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Through-space correlations observed as cross-peaks in a NOESY spectrum can help determine the relative stereochemistry of the amine group in relation to the dioxolane ring.

Chiral NMR: The use of chiral solvating agents or chiral derivatizing agents can be employed to distinguish between enantiomers. In the presence of a chiral auxiliary, the enantiomers of this compound would form diastereomeric complexes, which would exhibit separate signals in the NMR spectrum, allowing for their differentiation and quantification.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is critical for unequivocally confirming the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), HRMS allows for the calculation of the elemental composition. For a compound with the molecular formula C₇H₁₃NO₂, the expected exact mass can be calculated and compared to the experimentally determined value, providing strong evidence for the compound's identity. Predicted HRMS data for an isomer, 1,7-dioxaspiro[4.4]nonan-4-amine, suggests expected adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺. chemsynthesis.com

Table 3: Predicted HRMS Data for C₇H₁₃NO₂ Based on predicted data for the isomer 1,7-dioxaspiro[4.4]nonan-4-amine. chemsynthesis.com

Adduct Predicted m/z
[M+H]⁺144.1019
[M+Na]⁺166.0838
[M+K]⁺182.0578

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for assessing the purity of a sample of this compound and for identifying any impurities present. The gas chromatogram would show a peak for the target compound at a specific retention time, and the mass spectrum of this peak would provide its fragmentation pattern. This fragmentation pattern, a molecular fingerprint, can be used for structural confirmation and for identifying related compounds in a mixture. While specific experimental data for the target compound is not publicly available, GC-MS analysis of related spiro compounds like 1,6-Dioxaspiro(4.4)nonane is documented.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful tool for the analysis of this compound, particularly within complex reaction mixtures or for metabolite identification. The high polarity of amines can pose a challenge for reversed-phase liquid chromatography and electrospray ionization (ESI). nih.gov However, derivatization techniques can significantly improve chromatographic resolution and ionization efficiency. nih.gov For instance, coupling the amine with reagents like cyanuric chloride can enhance its retention on reversed-phase columns and its response in the mass spectrometer. nih.gov

LC-MS methods have been successfully developed for the analysis of a wide range of primary aromatic amines in various matrices. nih.govfrag-den-staat.de These methods often utilize tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity, operating in multiple reaction monitoring (MRM) mode. nih.govfrag-den-staat.de This approach allows for the specific detection and quantification of the target analyte even in the presence of co-eluting impurities. The development of a robust LC-MS method for this compound would involve optimization of the chromatographic separation and the mass spectrometric detection parameters.

A typical LC-MS analysis would involve the following:

Sample Preparation: Dilution of the sample in a suitable solvent, potentially followed by a derivatization step to improve chromatographic behavior and ionization.

Chromatographic Separation: Utilizing a reversed-phase column with a gradient elution of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous mobile phase containing a modifier like formic acid to ensure good peak shape and ionization. sielc.comsielc.com

Mass Spectrometric Detection: Employing electrospray ionization (ESI) in positive ion mode, given the basic nature of the amine. The mass spectrometer would be set to monitor for the protonated molecule [M+H]+ of this compound and its characteristic fragment ions.

Parameter Typical Condition Reference
Chromatography Reversed-Phase HPLC nih.govnih.gov
Column C18 or Phenyl Column nih.gov
Mobile Phase Acetonitrile/Water or Methanol/Water with Formic Acid sielc.comsielc.com
Ionization Electrospray Ionization (ESI), Positive Mode nih.gov
Detection Tandem Mass Spectrometry (MS/MS) in MRM mode nih.govfrag-den-staat.de

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable technique for the initial identification of key functional groups within the this compound molecule. The presence of a primary amine is readily identified by characteristic N-H stretching vibrations. rockymountainlabs.comorgchemboulder.com

Key FTIR absorptions for this compound would include:

N-H Stretch: Primary amines typically exhibit two distinct bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric stretching modes. libretexts.org The presence of two bands in this region would be a strong indicator of the primary amine functionality.

C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines is typically observed in the 1250-1020 cm⁻¹ region. orgchemboulder.com

N-H Bend: A scissoring vibration for primary amines is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com

C-O-C Stretch: The spiroketal moiety will exhibit strong C-O-C stretching bands, characteristic of ethers, typically in the 1150-1050 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching vibrations will be present around 3000-2850 cm⁻¹. rockymountainlabs.com

The absence of a significant N-H stretching band would suggest a tertiary amine, which lacks a hydrogen atom directly bonded to the nitrogen. rockymountainlabs.comacenet.edu

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
Primary Amine (R-NH₂)N-H Stretch (asymmetric & symmetric)3500-3300 (two bands) libretexts.org
Primary Amine (R-NH₂)N-H Bend (scissoring)1650-1580 orgchemboulder.com
Aliphatic AmineC-N Stretch1250-1020 orgchemboulder.com
SpiroketalC-O-C Stretch1150-1050N/A
AlkaneC-H Stretch3000-2850 rockymountainlabs.com

X-ray Crystallography for Definitive Absolute and Relative Stereochemical Determination

While spectroscopic methods provide valuable information about functional groups and connectivity, X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. For a chiral molecule like this compound, which possesses stereocenters, X-ray crystallography is the only technique that can provide a definitive structural proof. researchgate.nettandfonline.com

The successful X-ray crystallographic analysis of spirocyclic compounds has been reported in the literature, providing crucial insights into their complex structures. researchgate.nettandfonline.com For this compound, a successful crystal structure determination would definitively establish the relative stereochemistry of the substituents on the cyclopentane ring and the spirocyclic center. Furthermore, if a chiral resolving agent is used or if the crystallization process yields a single enantiomer, the absolute stereochemistry can also be determined.

Chromatographic Techniques for Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical assessment of purity and the preparative isolation of this compound. sykam.com Analytical HPLC is used to determine the purity of a sample by separating the main compound from any impurities. Preparative HPLC, on the other hand, is employed to purify larger quantities of the compound. sykam.com

For the analysis of an amine, a reversed-phase column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid additive such as formic or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using a UV detector, although for compounds lacking a strong chromophore, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used.

A typical HPLC method for this compound might involve:

Column: C18 or a similar reversed-phase column.

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

Detection: UV detection at a low wavelength (e.g., 210 nm) or by ELSD/CAD.

Parameter Condition Purpose Reference
Mode Reversed-PhaseSeparation based on hydrophobicity sielc.com
Stationary Phase C18Common for a wide range of compoundsN/A
Mobile Phase Acetonitrile/Water with AcidElution and peak shape improvement sielc.com
Detection UV, ELSD, or CADAnalyte detection and quantification sielc.com

Due to the presence of stereocenters, this compound can exist as enantiomers and diastereomers. Chiral HPLC is the primary technique used to separate and quantify these stereoisomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric excess (de).

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a racemic mixture, leading to their separation. nih.gov The choice of the CSP and the mobile phase is critical for achieving good resolution. nih.gov Several types of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins.

For primary amines, CSPs based on cyclofructans have shown excellent enantioselectivity. nih.gov The separation is typically carried out in a polar organic or normal-phase mode.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. Given that this compound is a relatively small molecule, it is likely to be sufficiently volatile for GC analysis. However, the high polarity and basicity of amines can lead to poor peak shapes (tailing) due to interactions with active sites in the GC system. gcms.czrestek.comrestek.com

To overcome these challenges, specialized columns with base-deactivated surfaces are often employed. gcms.czrestek.comrestek.com Derivatization of the amine group, for example, by acylation, can also be performed to reduce its polarity and improve its chromatographic behavior.

A typical GC method for the analysis of volatile amines would involve:

Column: A capillary column with a base-deactivated stationary phase. gcms.czrestek.comrestek.com

Carrier Gas: Helium or hydrogen.

Injector and Detector Temperatures: Optimized to ensure efficient vaporization and detection without thermal degradation.

Detection: A flame ionization detector (FID) is commonly used for organic compounds, while a nitrogen-phosphorus detector (NPD) offers higher selectivity for nitrogen-containing compounds. Mass spectrometry (GC-MS) provides the highest level of confidence in identification. researchgate.net

Parameter Typical Condition Challenge/Solution Reference
Column Base-deactivated capillary columnAmine adsorption leading to peak tailing gcms.czrestek.comrestek.com
Injection Split/SplitlessThermal stability of the analyteN/A
Detection FID, NPD, or MSSensitivity and selectivity researchgate.net
Derivatization Optional (e.g., acylation)Reduces polarity and improves peak shape restek.com

Applications of 1,4 Dioxaspiro 4.4 Nonan 7 Amine As a Core Building Block in Chemical Synthesis

Versatility in Complex Organic Molecule Construction

The structural rigidity and chiral nature of 1,4-Dioxaspiro[4.4]nonan-7-amine make it an attractive starting point for the synthesis of intricate organic molecules. The spirocyclic system, where two rings share a single carbon atom, introduces a defined three-dimensional geometry that can be exploited to control the stereochemistry of subsequent reactions. The presence of a primary amine group provides a convenient handle for a wide array of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of larger, more complex scaffolds.

The synthesis of various spiro[4.4]nonane derivatives has been explored, highlighting the accessibility of this structural motif. researchgate.net While specific examples detailing the extensive use of this compound in the construction of a broad range of complex molecules are still emerging in publicly available literature, the fundamental principles of its utility are well-established within the chemical community. Its ability to serve as a chiral pool synthon, providing a pre-defined stereochemical center, is a key aspect of its versatility.

Role in the Synthesis of Bioactive Compounds and Natural Product Analogs

The 1-azaspiro[4.4]nonane core, a related structural motif, is present in a number of biologically active natural products, including the anticancer agent cephalotaxine. nih.gov This underscores the potential of spirocyclic amines like this compound as key intermediates in the synthesis of medicinally relevant compounds. The synthesis of analogs of natural products containing aminocyclopentane cores is an active area of research, with a focus on developing novel therapeutic agents. nih.gov

While direct total syntheses of natural products employing this compound as a starting material are not yet widely reported in peer-reviewed journals, its potential as a building block for creating analogs is significant. The spirocyclic core can mimic the carbocyclic or heterocyclic rings found in natural products, while the amine functionality allows for the introduction of side chains and other functional groups to explore structure-activity relationships (SAR).

Development of Conformationally Constrained Scaffolds for Medicinal Chemistry Research

The development of conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. lifechemicals.com By reducing the conformational flexibility of a molecule, chemists can enhance its binding affinity and selectivity for a specific biological target. nih.gov The 1,4-dioxaspiro[4.4]nonane framework provides a rigid core that can be functionalized to present pharmacophoric groups in a precise three-dimensional arrangement.

The use of spirocyclic scaffolds is a recognized strategy for improving the physicochemical properties of drug candidates. bldpharm.com The introduction of a spiro center increases the fraction of sp³-hybridized carbons (Fsp³), a parameter that has been correlated with higher success rates in clinical development. bldpharm.com While extensive research specifically detailing the use of this compound to create libraries of conformationally constrained scaffolds for medicinal chemistry is proprietary to pharmaceutical companies and contract research organizations, the underlying principles are sound. The amine group of this building block can be readily derivatized through techniques like amide bond formation or reductive amination to generate a diverse set of compounds for screening and lead optimization.

For instance, the synthesis of 1-thia-4-azaspiro[4.4]nonan-3-ones as potential dual EGFR/BRAFV600E inhibitors highlights the utility of the spiro[4.4]nonane core in designing bioactive molecules. nih.gov Although this example does not use the dioxa-analog, it demonstrates the successful application of the spirocyclic scaffold in generating potent enzyme inhibitors.

Below is a table of some representative spirocyclic compounds and their relevance:

Compound NameCAS NumberMolecular FormulaKey Feature/Application
This compound1322805-04-8C₇H₁₃NO₂Core building block for synthesis
Cephalotaxine24316-19-6C₁₈H₂₁NO₄Natural product with a 1-azaspiro[4.4]nonane core
1-Thia-4-azaspiro[4.4]nonan-3-one derivativesN/AVariesScaffolds for kinase inhibitors nih.gov

Medicinal Chemistry and Pharmacological Relevance of 1,4 Dioxaspiro 4.4 Nonan 7 Amine Derivatives

Design and Synthesis of Novel Therapeutic Agents

The strategic incorporation of the 1,4-dioxaspiro[4.4]nonane moiety into drug candidates is a testament to the pursuit of structural novelty and enhanced biological activity. However, a review of the current scientific literature reveals that the application of 1,4-dioxaspiro[4.4]nonan-7-amine derivatives is still a nascent field, with limited specific examples in the context of kinase inhibition and prostaglandin (B15479496) analogues.

Kinase Inhibitors (e.g., mTOR, CDK2) Featuring the 1,4-Dioxaspiro[4.4]nonane Moiety

The search for novel kinase inhibitors is a cornerstone of modern oncology and immunology research. The mammalian target of rapamycin (B549165) (mTOR) and cyclin-dependent kinase 2 (CDK2) are critical regulators of cell growth, proliferation, and survival, making them prime targets for therapeutic intervention. While the unique conformational constraints of the 1,4-dioxaspiro[4.4]nonane scaffold could theoretically offer a unique binding mode within the ATP-binding pocket of kinases, a thorough review of published literature did not yield specific examples of this compound derivatives that have been designed or synthesized as mTOR or CDK2 inhibitors. The exploration of this scaffold in the realm of kinase inhibition appears to be an area with untapped potential, awaiting investigation by medicinal chemists.

Development of Prostaglandin Analogues and Related Bioactive Molecules

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, and their synthetic analogues are used to treat various conditions, including glaucoma, peptic ulcers, and pulmonary hypertension. The synthesis of prostaglandin analogues often involves the construction of a cyclopentane (B165970) ring with two side chains. The 1,4-dioxaspiro[4.4]nonane structure contains a cyclopentane ring, which could conceptually serve as a core for novel prostaglandin analogues. However, despite this structural similarity, there is no available scientific literature detailing the design or synthesis of prostaglandin analogues derived from this compound. This remains another unexplored avenue for the application of this particular chemical entity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds in drug discovery. Such studies systematically modify the chemical structure of a molecule to understand how these changes affect its biological activity. For this compound derivatives, the available literature is sparse, precluding a detailed SAR analysis within the context of specific biological targets.

While direct SAR studies on this compound derivatives are not publicly documented, research on related spirocyclic amine derivatives provides some general insights. For instance, studies on other spirocyclic systems have shown that the nature and position of substituents on the ring system, as well as the stereochemistry of the spiro center, can significantly influence biological activity and target selectivity.

Investigation of Biological Targets and Mechanisms of Action

The identification of biological targets and the elucidation of the mechanism of action are crucial steps in the development of new therapeutic agents. While the primary focus of this article is on kinase inhibitors and prostaglandin analogues, the limited data necessitates a broader look at the potential biological activities of 1,4-dioxaspiro[4.4]nonane derivatives.

A patent application has disclosed derivatives of 1,4-dioxaspiro[4.4]nonane as dopamine (B1211576) D3 receptor agonists, suggesting a potential application in the treatment of neurological and psychiatric disorders. This finding indicates that the 1,4-dioxaspiro[4.4]nonane scaffold can interact with G-protein coupled receptors. However, this is distinct from the initially outlined therapeutic areas.

Further research is required to identify and validate the biological targets of this compound derivatives and to understand their mechanisms of action. The current body of scientific literature does not provide a clear picture of the pharmacological profile of this specific class of compounds.

Computational and Theoretical Studies on 1,4 Dioxaspiro 4.4 Nonan 7 Amine

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of molecules like 1,4-Dioxaspiro[4.4]nonan-7-amine, which dictates their physical and biological properties. The spirocyclic nature of this compound, featuring a central quaternary carbon connecting two five-membered rings (a cyclopentane (B165970) and a 1,3-dioxolane (B20135) ring), introduces significant conformational constraints.

Table 1: Computed Conformational Data for 1,4-Dioxaspiro[4.4]nonane Analogs

Feature Description
Ring Pucker The cyclopentane and dioxolane rings are expected to exhibit envelope or twist conformations to minimize steric and torsional strain.
Substituent Orientation The amine group at the C7 position can exist in either an axial or equatorial-like position relative to the cyclopentane ring, with the equatorial conformer generally being more stable.

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For this compound, these calculations can provide insights into properties such as charge distribution, molecular orbital energies (HOMO and LUMO), and the transition states of potential reactions.

The nitrogen atom of the amine group, with its lone pair of electrons, is expected to be the primary site of nucleophilicity and basicity. The oxygen atoms in the dioxolane ring, with their non-bonding electrons, also contribute to the molecule's electronic landscape. The distribution of electron density, calculable through methods like Density Functional Theory (DFT), would highlight the most electron-rich and electron-poor regions, thus predicting sites susceptible to electrophilic or nucleophilic attack.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the nitrogen atom, while the LUMO would be distributed over the carbon skeleton. Understanding reaction pathways, for instance, in its synthesis or metabolic degradation, can be achieved by mapping the potential energy surface and identifying the lowest energy transition states.

Prediction of Spectroscopic Data

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are essential for the structural characterization of new compounds. While experimental spectra for this compound are not widely published, theoretical predictions can serve as a valuable guide.

¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbons in this compound can be calculated. The protons on the carbon bearing the amine group (C7) and the adjacent carbons would have characteristic chemical shifts. The symmetry, or lack thereof, in the molecule's most stable conformation will be reflected in the number of distinct signals in the NMR spectra. For instance, in a study on a related compound, methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate, specific proton signals were assigned to the 1,4-dioxaspiro[4.4] ring. researchgate.net

IR Spectroscopy: The vibrational frequencies in the IR spectrum can also be predicted. Key vibrational modes would include the N-H stretching and bending vibrations of the amine group, C-N stretching, and the characteristic C-O-C stretching frequencies of the dioxolane ring.

Table 2: Predicted Spectroscopic Features for this compound

Spectroscopic Technique Predicted Key Features
¹H NMR Signals for protons on the cyclopentane and dioxolane rings, with a characteristic signal for the proton on the amine-bearing carbon.
¹³C NMR Distinct signals for each carbon atom, with the chemical shift of C7 being influenced by the attached amino group. The spiro carbon would also have a unique chemical shift.

| IR Spectroscopy | N-H stretching bands (around 3300-3500 cm⁻¹), C-N stretching, and strong C-O-C stretching bands from the dioxolane ring. |

In Silico Screening and Drug Design Applications

The 1,4-dioxaspiro scaffold is present in various biologically active molecules, suggesting that derivatives like this compound could have potential applications in drug design. In silico screening methods, such as molecular docking, are used to predict the binding affinity of a ligand to a biological target, typically a protein receptor or an enzyme.

The amine group of this compound can act as a hydrogen bond donor and acceptor, as well as a basic center, which are important features for molecular recognition by biological targets. The rigid spirocyclic core provides a defined three-dimensional structure that can be tailored to fit into specific binding pockets.

For example, analogs of this scaffold have been investigated for their activity at serotonin (B10506) receptors. unimore.it Molecular docking studies of this compound against various G-protein coupled receptors (GPCRs) or enzymes could reveal potential therapeutic targets. The computed properties, such as lipophilicity (logP) and polar surface area (PSA), are also crucial in predicting the drug-likeness of the compound.

Table 3: Computed Properties for In Silico Screening of a Related Analog (1,7-dioxaspiro[4.4]nonan-4-amine)

Property Predicted Value Reference
Molecular Formula C₇H₁₃NO₂ uni.lu
Monoisotopic Mass 143.09464 Da uni.lu
XlogP -0.8 uni.lu

| Predicted Collision Cross Section ([M+H]⁺) | 128.4 Ų | uni.lu |

These types of computed descriptors are vital for virtual screening campaigns to identify potential lead compounds in the early stages of drug discovery.

Future Perspectives and Research Challenges for 1,4 Dioxaspiro 4.4 Nonan 7 Amine

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future synthesis of 1,4-Dioxaspiro[4.4]nonan-7-amine and its derivatives is increasingly steering towards green and sustainable practices. A primary challenge lies in developing methodologies that are not only efficient in terms of yield and purity but also minimize environmental impact. Key areas of focus include the use of renewable starting materials, the reduction of hazardous reagents and solvents, and the implementation of energy-efficient reaction conditions.

One promising approach involves the application of heterogeneous catalysis. For instance, solid acid catalysts or metal-organic frameworks (MOFs) could facilitate the key spiroketalization step, offering advantages such as ease of separation and reusability, which are central tenets of green chemistry. unacademy.com Furthermore, microwave-assisted organic synthesis (MAOS) presents a viable alternative to conventional heating, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles for the synthesis of cyclic amines. bldpharm.com The exploration of one-pot or tandem reactions, where multiple synthetic transformations occur in a single reaction vessel, will also be crucial in streamlining the synthesis and reducing waste. bldpharm.com

The development of stereoselective synthetic routes to access specific enantiomers of this compound is another significant frontier. Chiral auxiliaries, asymmetric catalysis, and biocatalysis are all potential strategies to achieve high enantiomeric purity, which is often critical for biological applications.

Exploration of Novel Reactivity and Functionalization Pathways

The inherent reactivity of the amine group in this compound serves as a versatile handle for a wide array of chemical modifications. Future research will undoubtedly focus on exploring novel functionalization pathways to generate a diverse library of derivatives with tailored properties.

Standard amine derivatization reactions such as acylation, alkylation, and sulfonylation can be readily applied. However, the exploration of more advanced transformations will be key to unlocking new potential. For example, transition-metal-catalyzed cross-coupling reactions could be employed to introduce aryl or heteroaryl moieties, significantly expanding the chemical space of accessible derivatives. The amine can also serve as a directing group for C-H activation reactions on the spiroketal backbone, enabling the introduction of functional groups at previously inaccessible positions.

Furthermore, the spiroketal moiety itself, while generally stable, can undergo ring-opening reactions under specific conditions. Investigating these reactions could lead to the development of novel stimuli-responsive systems or provide access to unique linear structures. The synthesis of derivatives like N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)ethane-1,2-diamine highlights the potential for creating more complex architectures with multiple functional groups.

Expansion into Emerging Therapeutic Areas

Spirocyclic scaffolds are increasingly recognized as privileged structures in medicinal chemistry due to their conformational rigidity and three-dimensional character, which can lead to enhanced binding affinity and selectivity for biological targets. acs.org The spiroketal motif, in particular, is found in a variety of bioactive natural products. nih.gov This positions this compound and its derivatives as promising candidates for exploration in a range of therapeutic areas.

The presence of the amine group allows for the facile introduction of pharmacophoric elements, making it an attractive building block for drug discovery. Research into spirocyclic hybrids has shown their potential as anticancer agents, with some compounds exhibiting inhibitory effects on key cellular targets. acs.org Spiro and bicyclic aliphatic amines have also been investigated as a novel class of analgesics. nih.gov The unique stereochemistry of the spiro center can be systematically varied to probe structure-activity relationships (SAR) and optimize potency and selectivity. mskcc.org

Future research will likely involve the synthesis of focused libraries of this compound derivatives and their screening against a panel of biological targets implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The conformational constraints imposed by the spiroketal core could be leveraged to design highly specific inhibitors or modulators of protein-protein interactions.

Advanced Materials Science Applications

The rigid and defined three-dimensional structure of this compound makes it an intriguing building block for the creation of advanced materials with novel properties. The diamine functionality, in particular, opens the door to its use as a monomer in polymerization reactions.

One area of significant potential is in the synthesis of high-performance polymers such as polyimides and polyamides. The incorporation of the spiroketal unit into the polymer backbone can disrupt chain packing, leading to materials with increased solubility, enhanced thermal stability, and potentially unique gas permeability properties. For example, spirobichroman-based diamines have been used to synthesize polyimides with interesting chain packing and gas transport characteristics. nih.gov The rigidity of the spiro-center can contribute to a higher glass transition temperature and improved mechanical strength in the resulting polymers.

Furthermore, the spiroketal moiety could be exploited to create thermosetting polymers. unacademy.comwikipedia.org By reacting the diamine with appropriate cross-linking agents, it may be possible to form highly cross-linked networks with excellent thermal and chemical resistance. unacademy.comwikipedia.org The synthesis of spirodilactams from spirodilactones and primary amines has been shown to produce very rigid and temperature-resistant molecular building blocks for high-performance polymers. wikipedia.org The potential of related 1,4-dioxaspiro compounds as biolubricants also suggests that derivatives of this compound could find applications in this area. mdpi.com

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, and the exploration of this compound is no exception. These computational tools can be leveraged at multiple stages of the discovery and development pipeline.

For drug discovery, AI and ML can be used to predict the biological activity and physicochemical properties of virtual libraries of this compound derivatives. sigmaaldrich.com This in silico screening can help to prioritize which compounds to synthesize and test, saving significant time and resources. Generative AI models can even design novel molecular structures with desired property profiles, potentially leading to the discovery of new drug candidates based on the spiroketal scaffold. acs.org

In materials science, computational simulations guided by machine learning can predict the properties of polymers and other materials derived from this compound, enabling the rational design of materials with specific functionalities. The integration of AI with automated synthesis platforms could ultimately lead to a closed-loop system for the discovery and optimization of new molecules and materials based on this versatile spiroketal amine. wikipedia.org

Q & A

Q. What are the established synthetic routes for 1,4-Dioxaspiro[4.4]nonan-7-amine, and how do reaction conditions influence yield?

The synthesis typically involves annulation of smaller ring systems or cyclization of precursors (e.g., diols or amines with ketones). Key steps include:

  • Cyclization under acidic or basic conditions to form the spiro junction .
  • Use of continuous flow chemistry to enhance safety and efficiency, particularly for exothermic reactions .

Reaction variables like temperature (e.g., 80–120°C), catalysts (e.g., Rhodium in spirocyclic ketone synthesis ), and solvent polarity significantly impact yield and purity. For example, polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : Distinct signals for sp³-hybridized carbons in the spiro junction (e.g., δ 60–80 ppm in ¹³C NMR) and amine protons (δ 1.5–3.0 ppm in ¹H NMR) .
  • X-ray Crystallography : Resolves bond angles (e.g., C-O-C ~105°) and torsional strain in the spiro system. For example, a related compound, 6-benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl) derivative, showed a twisted dioxolane ring conformation .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective functionalization of the amine group?

The amine group undergoes alkylation , acylation , or sulfonylation , but steric hindrance from the spiro framework complicates reactivity. Strategies include:

  • Protection-deprotection sequences : Use of Boc (tert-butoxycarbonyl) or Fmoc groups to shield the amine during spiro ring formation .
  • Microwave-assisted synthesis : Reduces reaction time for substitutions (e.g., 30 minutes vs. 12 hours under conventional heating) .
  • pH control : Basic conditions (pH >10) favor nucleophilic attack by the amine, while acidic media stabilize intermediates .

Q. What computational methods are used to predict biological interactions of this compound derivatives?

  • Molecular docking : Studies with proteins like P53 (PDB ID: 2OCJ) and BCL2 (PDB ID: 2W3L) reveal binding affinities. For example, a methyl ester derivative showed hydrogen bonding with P53’s Thr155 residue .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends in electrophilic substitutions .

Q. How do researchers resolve contradictions in reported biological activities of spirocyclic amines?

Discrepancies often arise from:

  • Structural analogs : Comparing this compound with 3,4-dihydroquinoline (antidepressant activity) or 2-aminotetralin (analgesic properties) highlights the role of ring size and substituents .
  • Assay variability : Standardizing in vitro models (e.g., cell lines, enzyme concentrations) reduces false positives. For instance, conflicting dopamine receptor modulation data were reconciled using SH-SY5Y neuroblastoma cells under controlled O₂ levels .

Q. What strategies are employed to enhance the stability of this compound under physiological conditions?

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride) .
  • Encapsulation : Liposomal or cyclodextrin-based delivery systems mitigate hydrolysis in acidic environments .
  • pH stability studies : Accelerated degradation tests at pH 1–13 identify optimal storage conditions (e.g., pH 7.4 buffer for long-term stability) .

Key Considerations for Experimental Design

  • Purity assessment : Combine HPLC (≥95% purity) with elemental analysis (C, H, N within ±0.4% of theoretical) .
  • Scale-up challenges : Pilot studies using automated reactors (e.g., Uniqsis FlowSyn) prevent exothermic runaway in large-scale syntheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,4-Dioxaspiro[4.4]nonan-7-amine
Reactant of Route 2
Reactant of Route 2
1,4-Dioxaspiro[4.4]nonan-7-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.